![molecular formula C14H15N3O2 B2705745 6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide CAS No. 1251687-17-8](/img/structure/B2705745.png)
6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, which “6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide” is a part of, has been extensively studied. Various methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, unexpected C-C bond cleavage in the absence of metal, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Molecular Structure Analysis
The pyridazine ring, a core component of “6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide”, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
The pyridazine ring is involved in various chemical reactions. For instance, it can undergo a Lewis acid-mediated inverse electron demand Diels-Alder reaction, an unexpected C-C bond cleavage in the absence of metal, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Physical And Chemical Properties Analysis
The pyridazine ring, a part of “6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide”, is known for its unique physicochemical properties. It has weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Scientific Research Applications
- Findings : Compound 16 demonstrated the highest activity among the synthesized compounds (64.10%), making it a potential lead for developing novel anticancer agents .
- Examples : Ibrutinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) both contain pyrazole rings and have therapeutic applications .
Antiproliferative Activity Against Cancer Cells
Pyrazole Ring as a Medicinal Scaffold
Molecular Recognition and Conformational Studies
Future Directions
properties
IUPAC Name |
6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)15-14(18)12-8-9-13(19-2)17-16-12/h3-10H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCUGWVPHLEJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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